CLIP (human)
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Overview
Description
Cross-linking and immunoprecipitation (CLIP) is a method used to study protein-RNA interactions in cells and tissues. This technique involves the use of ultraviolet light to create covalent bonds between proteins and RNA molecules that are in close proximity. CLIP is particularly valuable for identifying the binding sites of RNA-binding proteins on RNA molecules, which is crucial for understanding post-transcriptional regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CLIP involves several key steps:
UV Cross-linking: The cells are irradiated with ultraviolet light at 254 nanometers to induce covalent bonding between RNA and proteins.
Immunoprecipitation: The cross-linked RNA-protein complexes are immunoprecipitated using specific antibodies.
RNA Isolation: The RNA is isolated from the complexes using proteinase K digestion and phenol-chloroform extraction.
Library Preparation: The isolated RNA is reverse transcribed into complementary DNA, which is then used to prepare sequencing libraries.
Industrial Production Methods
While CLIP is primarily a research technique, its industrial applications are limited. the method can be scaled up for high-throughput sequencing projects in biotechnology and pharmaceutical industries.
Chemical Reactions Analysis
Types of Reactions
CLIP primarily involves the following types of reactions:
Covalent Bond Formation: Ultraviolet light induces covalent bonds between RNA and proteins.
Immunoprecipitation: Antibodies are used to selectively precipitate RNA-protein complexes.
Reverse Transcription: RNA is reverse transcribed into complementary DNA.
Common Reagents and Conditions
Lysis Buffer: Tris-HCl, sodium chloride, NP-40, sodium dodecyl sulfate, sodium deoxycholate.
UV Light: 254 nanometers.
Antibodies: Specific to the RNA-binding proteins of interest.
Proteinase K: Used for protein digestion.
Phenol-Chloroform: Used for RNA extraction.
Major Products Formed
RNA-Protein Complexes: Formed during UV cross-linking.
Complementary DNA: Produced during reverse transcription.
Scientific Research Applications
CLIP has a wide range of scientific research applications:
Mechanism of Action
CLIP works by creating covalent bonds between RNA and proteins using ultraviolet light. This covalent bonding allows for the stringent purification of RNA-protein complexes, which can then be analyzed to identify the binding sites of RNA-binding proteins. The molecular targets involved are the RNA molecules and the RNA-binding proteins, while the pathways include post-transcriptional regulation and RNA processing .
Comparison with Similar Compounds
CLIP is unique in its ability to provide nucleotide-resolution information about RNA-protein interactions. Similar techniques include:
Photoactivatable Ribonucleoside-Enhanced CLIP (PAR-CLIP): Uses photo-reactive nucleotides and ultraviolet-A light for cross-linking.
Individual-Nucleotide Resolution CLIP (iCLIP): Provides higher resolution mapping of RNA-protein interactions.
High-Throughput Sequencing CLIP (HITS-CLIP): Combines CLIP with high-throughput sequencing for transcriptome-wide analysis.
Each of these methods has its own advantages and limitations, but CLIP remains a powerful tool for studying RNA-protein interactions at a detailed level.
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H165N27O36/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMZKPAPSZILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H165N27O36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2465.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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